2-(3-(2-(1,3-Dioxoisoindolin-2-YL)ethoxy)propyl)isoindoline-1,3-dione
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Overview
Description
2-(3-(2-(1,3-Dioxoisoindolin-2-YL)ethoxy)propyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3.
Preparation Methods
The synthesis of 2-(3-(2-(1,3-Dioxoisoindolin-2-YL)ethoxy)propyl)isoindoline-1,3-dione can be achieved through several methods. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of o-phthalic acids or anhydrides with amines in the presence of a catalyst such as SiO2-tpy-Nb in IPA:H2O as solvent at reflux, yielding the final products with moderate to excellent yields .
Chemical Reactions Analysis
2-(3-(2-(1,3-Dioxoisoindolin-2-YL)ethoxy)propyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include Cs2CO3 as a catalyst for domino β-addition and γ-aldol reactions .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown promise as a therapeutic agent due to its diverse biological activities, including anticholinesterase and anticancer properties . Additionally, it is used in the development of photochromic materials and polymer additives .
Mechanism of Action
The mechanism of action of 2-(3-(2-(1,3-Dioxoisoindolin-2-YL)ethoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of acetylcholine .
Comparison with Similar Compounds
2-(3-(2-(1,3-Dioxoisoindolin-2-YL)ethoxy)propyl)isoindoline-1,3-dione can be compared with other similar compounds such as phthalimides and indole derivatives. While phthalimides also contain the isoindoline-1,3-dione scaffold, they differ in their substitution patterns and reactivity . Indole derivatives, on the other hand, possess a different heterocyclic structure but share similar biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
2-[3-[2-(1,3-dioxoisoindol-2-yl)ethoxy]propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-18-14-6-1-2-7-15(14)19(25)22(18)10-5-12-28-13-11-23-20(26)16-8-3-4-9-17(16)21(23)27/h1-4,6-9H,5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEVTRYBGUAIRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOCCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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